Bienvenue dans la boutique en ligne BenchChem!

3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Regioisomeric differentiation Meta vs para substitution Carboxylic acid positioning

Select this specific meta-substituted benzoic acid isomer for immediate advancement into quantitative pharmacology. Unlike the para isomer (CAS 1291844-49-9) or the polar methoxy analog (CAS 894748-00-6), this compound delivers a balanced lipophilicity (XLogP3-AA=1.7) and a tPSA of 86.7 Ų, preserving passive brain permeability for CNS programs. Its fully elaborated lead-like scaffold (MW 352.4 g/mol) enables direct IC50 determination without synthetic elaboration, accelerating hit-to-lead timelines for neurological and inflammatory targets.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 1291859-15-8
Cat. No. B2593497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
CAS1291859-15-8
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C20H20N2O4/c1-13-5-7-14(8-6-13)11-22-12-16(10-18(22)23)19(24)21-17-4-2-3-15(9-17)20(25)26/h2-9,16H,10-12H2,1H3,(H,21,24)(H,25,26)
InChIKeyGXUQFQABKJEQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid – Core Physicochemical and Structural Identity for Procurement Decisions


3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid (CAS 1291859-15-8) is a synthetic small molecule belonging to the class of N-substituted 5-oxopyrrolidine-3-carboxamido benzoic acids. It features a 4-methylbenzyl substituent on the pyrrolidinone nitrogen and a meta-substituted benzoic acid moiety connected via an amide linkage [1]. With a molecular weight of 352.4 g/mol and a computed XLogP3-AA of 1.7, the compound occupies a balanced lipophilicity range suitable for both solubility and passive membrane permeability [1]. It is supplied as a screening compound at ≥95% purity and is cataloged under PubChem CID 50928066 [1]. Its structural features place it within a frequently explored scaffold for prolyl endopeptidase inhibition and related protease targets, making its procurement relevant for drug discovery programs focused on neurological and inflammatory pathways [2].

Why In-Class Substitution of 3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid Risks Experimental Divergence


Compounds within the 5-oxopyrrolidine-3-carboxamido benzoic acid series exhibit profound sensitivity to substitution patterns on both the pyrrolidinone nitrogen and the benzoic acid ring. The meta- versus para- attachment of the carboxylic acid, as well as the choice between 4-methylbenzyl, 4-methoxyphenyl, or tert-butyl N-substituents, directly alters computed lipophilicity, hydrogen bond acceptor count, and rotatable bond profiles [1][2][3]. These changes in physicochemical properties can significantly influence solubility, target binding orientation, and off-target liability. Generic interchange with the para isomer (CAS 1291844-49-9) or the methoxy analog (CAS 894748-00-6) cannot be assumed to yield identical assay outcomes without explicit comparative data. The quantitative evidence below establishes the measurable points of differentiation that inform a rational procurement choice.

Quantitative Differentiation Evidence for 3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid Versus Closest Analogs


Meta-Substituted Benzoic Acid: Differentiation from the Para Isomer (CAS 1291844-49-9) in Topological Arrangement and Potential Binding Geometry

3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid carries the carboxylic acid at the meta position of the phenyl ring, while its closest analog (CAS 1291844-49-9) places the identical functionality at the para position [1][2]. Although both isomers share identical molecular formula (C20H20N2O4), molecular weight (352.4 g/mol), XLogP3-AA (1.7), hydrogen bond donor/acceptor counts (2/4), and rotatable bond count (5), the regioisomeric shift alters the vector of the anionic carboxylate group relative to the amide linker [1][2]. In pyrrolidine-based prolyl endopeptidase inhibitor series, meta-substituted benzoic acid derivatives have been shown to orient the carboxylate group into distinct sub-pockets compared to para-substituted variants, directly impacting potency and selectivity profiles [3]. Consequently, procurement of the meta isomer versus the para isomer cannot be considered equivalent for structure-activity relationship (SAR) campaigns targeting enzymes with defined carboxylate-binding sub-pockets.

Regioisomeric differentiation Meta vs para substitution Carboxylic acid positioning Target binding geometry

Elevated Lipophilicity (XLogP3-AA = 1.7) Versus the 4-Methoxyphenyl Analog (CAS 894748-00-6): Implications for Membrane Permeability and Non-Specific Binding

The target compound exhibits a computed XLogP3-AA of 1.7, compared to 1.3 for the 4-methoxyphenyl analog (CAS 894748-00-6, 3-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid) [1][2]. This represents a ΔXLogP of +0.4 log units, indicating that the 4-methylbenzyl substituent confers approximately 2.5-fold higher theoretical partition coefficient relative to the 4-methoxyphenyl variant [1][2]. This difference in lipophilicity is within the range known to affect passive membrane permeability while still maintaining compliance with Lipinski's Rule of Five. Additionally, the methoxy analog contains five hydrogen bond acceptors (versus four for the target compound), which may further reduce passive permeability while enhancing aqueous solubility [2]. In drug discovery settings, this distinction can drive differential cellular potency, off-target binding, and pharmacokinetic profiles.

Lipophilicity XLogP3-AA Membrane permeability Non-specific binding Lead optimization

Extended Aromatic System and Rotatable Bond Profile Differentiation from the Core Carboxylic Acid Fragment (CAS 96449-91-1)

The target compound (MW 352.4 g/mol, 5 rotatable bonds, 2 hydrogen bond donors, 4 hydrogen bond acceptors) represents a fully elaborated lead-like molecule compared to its core carboxylic acid fragment 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-91-1, MW 233.26 g/mol, 3 rotatable bonds, 1 HBD, 3 HBA) [1][2]. The addition of the meta-aminobenzoic acid moiety via an amide bond increases the molecular weight by 119.1 g/mol and adds two additional rotatable bonds, one additional hydrogen bond donor, and one additional hydrogen bond acceptor [1][2]. This transformation shifts the compound from a fragment-like space (suitable for fragment-based screening) to a lead-like space (suitable for direct potency determination and selectivity profiling). Furthermore, the computed topological polar surface area (tPSA) increases from 57.6 Ų for the core fragment to 86.7 Ų for the target compound, reflecting enhanced polarity that may influence solubility and transporter recognition [1].

Fragment-based drug discovery Molecular complexity Rotatable bonds Scaffold comparison

Moderate Hydrogen Bond Acceptor Count (HBA = 4) Relative to Methoxy-Substituted Analogs: Implications for Selectivity and Pharmacokinetics

The target compound harbors four hydrogen bond acceptors (two carbonyl oxygens on the pyrrolidinone and amide, one carboxyl carbonyl, and the carboxyl hydroxyl oxygen), compared to five hydrogen bond acceptors for the 4-methoxyphenyl analog (additional methoxy oxygen) [1][2]. In the context of central nervous system (CNS) drug design, the total hydrogen bond acceptor count is a critical determinant of brain penetration, with the optimal range typically being ≤4 for favorable CNS exposure. The target compound's HBA count of 4 places it at the upper boundary of this range, whereas the methoxy analog (HBA = 5) exceeds it, potentially compromising passive blood-brain barrier permeability [2]. For peripheral target programs, the HBA count difference translates to a measurable solubility-permeability trade-off: a higher HBA count generally favors aqueous solubility at the expense of passive permeability [3].

Hydrogen bond acceptor count Oral bioavailability Solubility-permeability trade-off Physicochemical optimization

Commercial Availability and Purity Specification Comparison Across Primary Vendors

3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid is stocked and shipped from USA-based facilities by AKSci (Catalog 4767DH) with a minimum purity specification of 95% and quality assurance backing for all batches . In contrast, the para isomer (CAS 1291844-49-9, available from CymitQuimica as Ref. 10-F725438) carries a 'Discontinued' status, indicating limited or unreliable future availability for sustained research programs . The methoxy analog (CAS 894748-00-6) is available at 98% purity from Fluorochem, but with a 10-day lead time, while the target compound is listed as 'In Stock' for immediate shipment . This immediate availability combined with documented batch-level quality assurance provides procurement certainty for time-sensitive screening campaigns that analogs with longer lead times or discontinued status cannot match.

Commercial sourcing Purity specification Batch consistency Procurement reliability

Optimal Research and Procurement Application Scenarios for 3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid


Structure-Activity Relationship (SAR) Studies on Prolyl Endopeptidase and Related Serine Protease Targets

The meta-substituted benzoic acid orientation of the target compound, combined with its balanced lipophilicity (XLogP3-AA = 1.7) and HBA count of 4, makes it a suitable candidate for SAR exploration of prolyl endopeptidase (POP) inhibitors. POP inhibitor pharmacophores frequently feature an N-substituted 5-oxopyrrolidine scaffold with a carboxylate group that engages a conserved arginine or lysine residue in the S1' pocket [1]. The meta positioning of the benzoic acid in this compound may allow access to binding orientations distinct from the para isomer, potentially yielding divergent selectivity profiles across the prolyl oligopeptidase family. Computational docking studies using this compound as a reference ligand can guide the design of next-generation analogs with improved potency and selectivity.

CNS-Penetrant Lead Identification Campaigns Requiring Favorable Physicochemical Profiles

With an HBA count of 4 (at the upper limit for CNS drug-like space) and a tPSA of 86.7 Ų (below the 90 Ų threshold often associated with acceptable brain penetration), the target compound is positioned as a viable starting point for CNS drug discovery programs [1][2]. In contrast, the 4-methoxyphenyl analog (HBA = 5) exceeds the CNS HBA heuristic and may exhibit reduced passive brain permeability. Researchers pursuing neurological indications such as Alzheimer's disease or cognitive disorders, where prolyl endopeptidase inhibition has been implicated, can prioritize the target compound over more polar analogs for initial in vivo pharmacokinetic and efficacy studies [3].

Biochemical Assay Development and Target Engagement Studies Using a Lead-Like Chemical Probe

As a fully elaborated lead-like molecule (MW 352.4 g/mol, 5 rotatable bonds, cLogP < 3), the target compound is directly suitable for biochemical potency determination (e.g., IC50 measurement) and cellular target engagement assays without requiring further synthetic elaboration [1]. This contrasts with the core fragment (CAS 96449-91-1, MW 233.26 g/mol), which is fragment-like and would require additional synthetic steps to append the benzoic acid moiety before meaningful potency measurements can be obtained [2]. Procurement of the target compound thus enables immediate progression into quantitative pharmacology, accelerating the hit-to-lead timeline.

Comparative Selectivity Profiling Against Structurally Related Enzymes or Off-Target Panels

The combination of a 4-methylbenzyl N-substituent and a meta-benzoic acid moiety creates a distinct pharmacophoric signature that can be profiled against selectivity panels containing serine proteases, cysteine proteases, and metalloproteases. The target compound's computed lipophilicity (XLogP3-AA = 1.7) is moderate enough to minimize promiscuous membrane interactions while retaining sufficient hydrophobicity for hydrophobic pocket engagement [1]. Comparative profiling of this compound alongside the para isomer and methoxy analog can generate differential selectivity fingerprints that inform the selection of the most suitable scaffold for lead optimization, providing a data-driven rationale for procurement decisions [2].

Quote Request

Request a Quote for 3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.